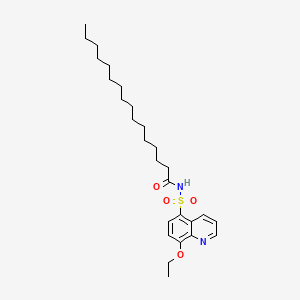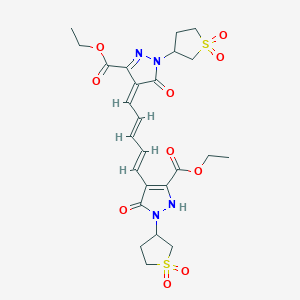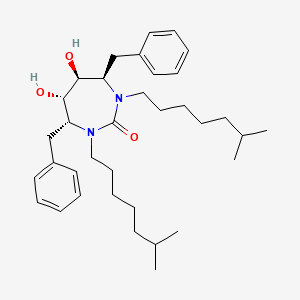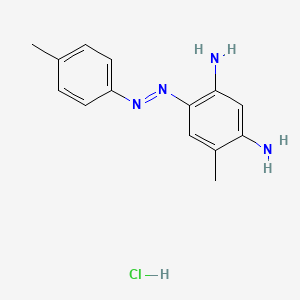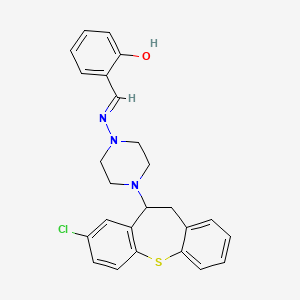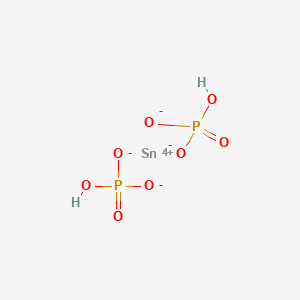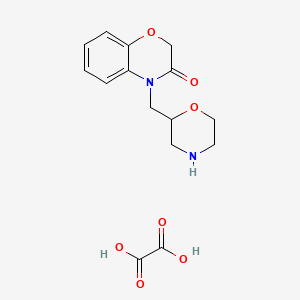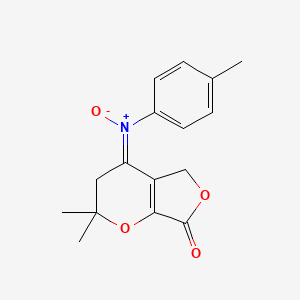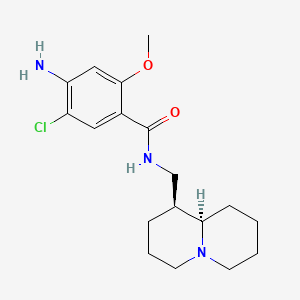
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is a complex organic compound with the molecular formula C18H26ClN3O2 . This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, chloro, and methoxy groups, as well as an octahydro-2H-quinolizin-1-ylmethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.
Substitution Reactions: Introduction of the amino, chloro, and methoxy groups through electrophilic aromatic substitution reactions.
Attachment of the Octahydro-2H-quinolizin-1-ylmethyl Moiety: This step involves the nucleophilic substitution reaction where the quinolizinyl group is attached to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Quinolizidine Alkaloids: Compounds with similar quinolizidine structures.
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
177187-62-1 |
|---|---|
Fórmula molecular |
C18H26ClN3O2 |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-24-17-10-15(20)14(19)9-13(17)18(23)21-11-12-5-4-8-22-7-3-2-6-16(12)22/h9-10,12,16H,2-8,11,20H2,1H3,(H,21,23)/t12-,16+/m0/s1 |
Clave InChI |
NRDFDFBBHZSEKP-BLLLJJGKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCCN3[C@@H]2CCCC3)Cl)N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NCC2CCCN3C2CCCC3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



